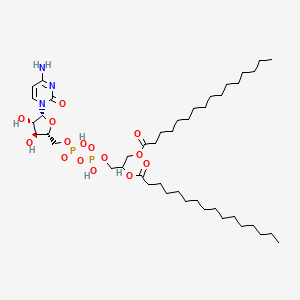
Ara-cdp-dipalmitin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ara-cdp-dipalmitin, also known as this compound, is a useful research compound. Its molecular formula is C44H81N3O15P2 and its molecular weight is 954.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Mechanism of Action
Ara-CDP-dipalmitin exhibits significant antitumor activity, particularly against leukemia. Research indicates that this compound can alter the composition of phosphoglycerides in cellular membranes, potentially enhancing the efficacy of cytarabine, which is already utilized in treating acute myeloid leukemia and other malignancies . The incorporation of this compound into cell membranes may facilitate better drug delivery and retention, leading to increased cytotoxicity against cancer cells.
Case Study: In Vivo Efficacy
In a study involving mice with L5178Y leukemia, this compound demonstrated substantial antitumor effects. The results indicated that treatment with this compound led to significant tumor regression compared to control groups. The study highlighted how this compound's ability to influence membrane dynamics could be leveraged for improved therapeutic outcomes in cancer treatment .
Drug Delivery Systems
Lipophilicity and Membrane Penetration
The lipophilic nature of this compound enhances its ability to penetrate cellular membranes, making it a promising candidate for drug delivery systems. The synthesis of various phosphoramidate derivatives of Ara-cytidine has been explored to improve cellular uptake and bioavailability . These modifications aim to overcome resistance mechanisms commonly observed with traditional nucleoside analogues.
Research Findings
Studies have shown that the lipophilicity of this compound correlates with increased cellular uptake in mammalian epithelial cells. This characteristic can be exploited to develop new formulations that enhance the therapeutic index of existing drugs by facilitating their entry into target cells more effectively .
Potential Applications in HIV Treatment
Combination Therapies
Beyond its antitumor properties, this compound has been investigated for potential use in HIV treatment. The compound's structural similarity to other nucleoside analogues suggests that it could serve as a backbone for developing combination therapies aimed at targeting HIV replication pathways .
Biological Testing Results
Biological evaluations have indicated that certain derivatives of this compound exhibit inhibitory effects on reverse transcriptase, an essential enzyme for HIV replication. These findings open avenues for further research into its role as part of a multi-drug regimen for managing HIV infections .
Biochemical Research
Enzymatic Studies
this compound is also used in biochemical research to study lipid metabolism and enzymatic activities related to phospholipid synthesis. The compound serves as a substrate for various enzymes involved in lipid biosynthesis pathways, providing insights into metabolic regulation within cells .
Hydrolase Activity Investigations
Research focused on CDP-diglyceride hydrolase has demonstrated how this compound can be hydrolyzed by specific enzymes, shedding light on its role in cellular signaling and membrane dynamics. Understanding these biochemical interactions is crucial for elucidating the compound's broader implications in cell biology .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Effective against leukemia; alters membrane composition | Significant tumor regression in L5178Y leukemia model |
| Drug Delivery Systems | Enhances cellular uptake due to lipophilicity | Correlation between lipophilicity and biological activity |
| HIV Treatment | Potential use in combination therapies targeting HIV replication | Inhibitory effects on reverse transcriptase observed |
| Biochemical Research | Studies lipid metabolism and enzymatic activities | Hydrolysis by CDP-diglyceride hydrolase elucidated |
Eigenschaften
CAS-Nummer |
63357-80-2 |
|---|---|
Molekularformel |
C44H81N3O15P2 |
Molekulargewicht |
954.1 g/mol |
IUPAC-Name |
[3-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H81N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52)/t36?,37-,41-,42+,43-/m1/s1 |
InChI-Schlüssel |
ITYHVANGBZMQML-AAUVIOTLSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
1 beta-D-arabinofuranosylcytosine 5'-diphosphate-L-1,2 dipalmitin ARA-CDP-dipalmitin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















